Ceftibuten dihydrate is a semi-synthetic, orally administered, third-generation cephalosporin antibiotic. [, ] It is commonly utilized in scientific research to investigate its potential for enhancing antibacterial activity when complexed with metals. []
Synthesis Analysis
Ceftibuten-Nickel(II) Complex: []
Ceftibuten-Copper(II) Complex: []
Molecular Structure Analysis
Complexation Reactions: [, ]
The primary chemical reaction studied is the complexation of Ceftibuten dihydrate with metal ions like Nickel(II) [] and Copper(II). [] These reactions aim to investigate the impact of metal complexation on the antibacterial activity of Ceftibuten.
Thermal Degradation: []
Thermal analysis techniques like DSC and TGA are employed to study the thermal behavior of Ceftibuten dihydrate and its metal complexes. [] These analyses provide insights into the thermal stability and degradation patterns of these compounds.
Physical and Chemical Properties Analysis
Thermal Properties: []
DSC and TGA analyses were conducted on the Ceftibuten-Nickel(II) complex, indicating changes in thermal behavior compared to the parent Ceftibuten dihydrate. [] These changes confirm the successful complexation and provide information about the thermal stability of the new complex.
Applications
The primary application of Ceftibuten dihydrate in scientific research, as highlighted in the provided abstracts, is in the development of metal-drug complexes with potentially enhanced antibacterial activity. [, ]
Enhanced Antibacterial Activity: []
Research indicates that complexing Ceftibuten dihydrate with metals like copper(II) significantly enhances its antibacterial activity against Staphylococcus aureus and Salmonella typhi. [] This finding suggests the potential of these metal complexes as novel antibacterial agents.
Related Compounds
Ceftibuten
Compound Description: Ceftibuten is a third-generation cephalosporin antibiotic. It is effectively used in curing several infectious diseases. [, ]
Relevance: Ceftibuten dihydrate is a hydrated form of Ceftibuten. [, ] They share the same core structure, with the dihydrate form containing two additional water molecules.
Ceftibuten-Copper(II) Complex
Compound Description: This is a complex formed by the reaction of Ceftibuten dihydrate with Copper(II) ions. In vitro studies have shown that the antibacterial activity of this complex is greatly enhanced against Staphylococcus aureus and Salmonella typhi compared to Ceftibuten dihydrate alone. []
Relevance: This complex is formed through the coordination of Copper(II) to the Ceftibuten dihydrate molecule, likely involving the carboxylate and β-lactam functionalities. [] This direct interaction makes it structurally related to Ceftibuten dihydrate.
Nickel(II)-Complex of Ceftibuten Dihydrate
Compound Description: This complex is formed by reacting Ceftibuten dihydrate with a hydrated Nickel(II) salt. Spectral and thermal analyses suggest the nickel ion coordinates to the carboxylate group of Ceftibuten dihydrate, potentially forming a five-membered ring with the β-lactam nitrogen. [, ]
Relevance: The Nickel(II) complex is formed through direct coordination of the nickel ion to Ceftibuten dihydrate, establishing a clear structural relationship. [, ]
Ceftibuten-Ledaborbactam
Compound Description: Ceftibuten-ledaborbactam etzadroxil is a combination drug under development. It consists of Ceftibuten and the β-lactamase inhibitor prodrug ledaborbactam etzadroxil (formerly VNRX-7145). [, , , ] Once administered, ledaborbactam etzadroxil is cleaved to its active form, ledaborbactam (formerly VNRX-5236), a potent inhibitor of serine β-lactamases. [, ] This combination is being investigated for its potential as an oral treatment for complicated urinary tract infections caused by multidrug-resistant Enterobacterales, particularly those producing serine β-lactamases (Ambler class A, C, and D). [, , , ]
Relevance: While not a direct structural modification, the combination of Ceftibuten with a β-lactamase inhibitor highlights the need to overcome resistance mechanisms that limit the efficacy of Ceftibuten. [, , , ] This combination demonstrates the continued relevance of Ceftibuten and its derivatives in addressing evolving bacterial resistance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ceftibuten is a third-generation cephalosporin antibiotic with a [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino substituent at the 7 position of the cephem skeleton. An orally-administered agent, ceftibuten is used as the dihydrate to treat urinary-tract and respiratory-tract infections. It has a role as an antibacterial drug. It is a cephalosporin and a dicarboxylic acid. Ceftibuten is a third-generation cephalosporin antibiotic that is orally-administered. It is typically used to treat acute bacterial exacerbations of chronic bronchitis (ABECB), acute bacterial otitis media, pharyngitis, and tonsilitis. Ceftibuten is a Cephalosporin Antibacterial. Ceftibuten is a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Ceftibuten binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Ceftibuten is a third-generation cephalosporin antibiotic. It is an orally-administered agent. Cefalexin is used to treat acute bacterial exacerbations of chronic bronchitis (ABECB), acute bacterial otitis media, pharyngitis, and tonsilitis. A cephalosporin antibacterial agent that is used in the treatment of infections, including urinary-tract and respiratory-tract infections. See also: Ceftibuten Dihydrate (active moiety of).
BMS-986122 is a IRAK4 Inhibitor. BMS-986126 attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity. BMS-986126 inhibited TLR7- and TLR9-dependent responses using cells derived from lupus patients, suggesting that inhibition of IRAK4 has the potential for therapeutic benefit in treating lupus.
BMS-986142 is under investigation in clinical trial NCT02880670 (Pharmacokinetics and Metabolism Study of Radiolabeled BMS-986142 in Healthy Male Subjects).
BMS-986163 a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder. BMS-986163 is a water-soluble intravenous prodrug BMS-986163 and its active parent molecule BMS-986169, which demonstrated high binding affinity for the GluN2B allosteric site (Ki = 4.0 nM) and selective inhibition of GluN2B receptor function (IC50 = 24 nM) in cells. The conversion of prodrug BMS-986163 to parent BMS-986169 was rapid in vitro and in vivo across preclinical species. The prodrug BMS-986163 has demonstrated an acceptable safety and toxicology profile and was selected as a preclinical candidate for further evaluation in major depressive disorder.
BMS-986158 is under investigation in clinical trial NCT02419417 (Study of BMS-986158 in Subjects With Select Advanced Cancers). Ezobresib is an inhibitor of the Bromodomain (BRD) and Extra-Terminal domain (BET) family of proteins, with potential antineoplastic activity. Upon administration, ezobresib binds to the acetyl-lysine binding site in the BRD of BET proteins, thereby preventing the interaction between BET proteins and acetylated histones. This disrupts chromatin remodeling and prevents the expression of certain growth-promoting genes, resulting in an inhibition of tumor cell growth. BET proteins (BRD2, BRD3, BRD4 and BRDT) are transcriptional regulators that bind to acetylated lysines on the tails of histones H3 and H4, and regulate chromatin structure and function; they play an important role in the modulation of gene expression during development and cellular growth.
BMS 986187 is a positive allosteric modulator of δ-opioid receptors. In the presence of the endogenous δ-opioid receptor agonist leu-enkephalin, BMS 986187 has an average EC50 value of 30 nM for β-arrestin recruitment, but has little to no activity in the absence of an agonist. It is 100-fold selective for δ- over µ-opioid receptors in the presence of leu-enkephalin and the endogenous µ-opioid receptor agonist endomorphin I, respectively. BMS-986187 is a novel Potent and Selective Positive Allosteric Modulators of the delta-Opioid Receptor.
BMS-986169 is a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder. BMS-986169 showed high binding affinity for the GluN2B subunit allosteric modulatory site (Ki = 4.03-6.3 nM) and selectively inhibited GluN2B receptor function in Xenopus oocytes expressing human N-methyl-d-aspartate receptor subtypes (IC50 = 24.1 nM). BMS-986169 weakly inhibited human ether-a-go-go-related gene channel activity (IC50 = 28.4 μM) and had negligible activity in an assay panel containing 40 additional pharmacological targets.